molecular formula C17H17N3O2S B11119278 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide

Cat. No.: B11119278
M. Wt: 327.4 g/mol
InChI Key: CQPMZYQMHLOWKI-UHFFFAOYSA-N
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Description

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives .

Mechanism of Action

The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit certain enzymes or signaling pathways that are crucial for cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]methanesulfonamide

InChI

InChI=1S/C17H17N3O2S/c1-23(21,22)18-12-15-13-20(16-10-6-3-7-11-16)19-17(15)14-8-4-2-5-9-14/h2-11,13,18H,12H2,1H3

InChI Key

CQPMZYQMHLOWKI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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